1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 41565-97-3
VCID: VC2022796
InChI: InChI=1S/C12H17N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7,9,13H,8H2,1-3H3
SMILES: CC1C2=CC=CC=C2CC(N1)(C)C
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 41565-97-3

Cat. No.: VC2022796

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline - 41565-97-3

Specification

CAS No. 41565-97-3
Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name 1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C12H17N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7,9,13H,8H2,1-3H3
Standard InChI Key JPJDSRANHWZZEB-UHFFFAOYSA-N
SMILES CC1C2=CC=CC=C2CC(N1)(C)C
Canonical SMILES CC1C2=CC=CC=C2CC(N1)(C)C

Introduction

Chemical Structure and Properties

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) is a bicyclic organic compound characterized by a saturated isoquinoline core structure with three methyl groups positioned at the 1 and 3 positions. This structural configuration contributes to its unique chemical and biological properties, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Molecular Characteristics

TMTHIQ belongs to the broader class of tetrahydroisoquinolines, which form an important subset of isoquinoline alkaloids. These compounds are known for their diverse biological activities against various pathogens and neurodegenerative disorders . The chemical identifiers and molecular characteristics of TMTHIQ are summarized in Table 1.

Table 1: Chemical Identifiers and Molecular Characteristics of TMTHIQ

ParameterValue
Chemical Name1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
CAS Number41565-97-3
Molecular FormulaC₁₂H₁₇N
Molecular Weight175.27 g/mol
IUPAC Name1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline
InChIInChI=1S/C12H17N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7,9,13H,8H2,1-3H3
InChI KeyJPJDSRANHWZZEB-UHFFFAOYSA-N
Canonical SMILESCC1C2=CC=CC=C2CC(N1)(C)C

Structural Features

The TMTHIQ molecule consists of a benzene ring fused with a six-membered nitrogen-containing heterocyclic ring. The three methyl groups at positions 1 and 3 (with two methyl groups at position 3) give the molecule its distinctive structure and influence its chemical reactivity and biological activity. The nitrogen atom in the heterocyclic ring is basic and contributes to the compound's ability to interact with various biological targets .

Physical Properties

TMTHIQ exists as a solid at room temperature. Its physical properties include relatively good solubility in organic solvents, which facilitates its use in various chemical reactions and pharmaceutical formulations. The hydrochloride salt form (TMTHIQ hydrochloride, CAS: 1609400-78-3) exhibits enhanced water solubility compared to the free base, making it more suitable for certain biological applications .

Synthesis Methods

Several synthetic routes have been developed for the preparation of TMTHIQ, each with its own advantages in terms of yield, stereoselectivity, and scalability.

Common Synthetic Approaches

The synthesis of TMTHIQ typically involves multi-step organic reactions that require careful control of reaction conditions. Based on strategies employed for similar tetrahydroisoquinoline derivatives, these methods often include:

  • Pictet-Spengler Reaction: This is one of the most common approaches for constructing the tetrahydroisoquinoline core, involving the condensation of β-phenylethylamines with aldehydes or ketones followed by cyclization .

  • Bischler-Napieralski Reaction: This method involves the cyclization of phenylethylamides to form dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines .

  • N-Acylation and Reduction: Starting with tetrahydroisoquinoline derivatives, N-acylation followed by reduction can be employed to introduce substituents at specific positions.

  • Asymmetric Synthesis: For obtaining enantiomerically pure compounds, asymmetric electrophilic α-amidoalkylation reactions have been developed, as demonstrated in the synthesis of various 1-substituted 1,2,3,4-tetrahydroisoquinolines .

Industrial Production

  • Starting Materials: The synthesis often begins with tetrahydroisoquinoline derivatives.

  • Methylation Steps: Introduction of methyl groups at the 1 and 3 positions through appropriate methylating agents.

  • Purification: Various techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Biological Activities

TMTHIQ exhibits a range of biological activities, making it a compound of interest in pharmaceutical research and development.

Mechanisms of Action

The biological effects of TMTHIQ are mediated through several mechanisms:

  • Monoamine Oxidase Inhibition: TMTHIQ has been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters like dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain.

  • Antioxidant Activity: The compound demonstrates intrinsic antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in neuronal cells.

  • Neuroprotective Effects: TMTHIQ has been suggested to exhibit neuroprotective properties by enhancing neuronal survival under stress conditions and preventing neuronal death.

These mechanisms are particularly relevant to the potential applications of TMTHIQ in treating neurodegenerative disorders, where oxidative stress and neurotransmitter imbalances play significant roles.

Pharmacokinetics

The pharmacokinetic profile of TMTHIQ is an important consideration for its potential therapeutic applications. Key aspects include:

  • Absorption and Distribution: Like many tetrahydroisoquinoline derivatives, TMTHIQ likely crosses the blood-brain barrier (BBB), allowing it to exert effects directly within the central nervous system (CNS) .

  • Metabolism: TMTHIQ may interact with metabolic enzymes such as catechol-O-methyltransferase (COMT), potentially influencing dopamine metabolism and neurotransmitter balance in the brain .

Pharmacological Applications

The structural features and biological activities of TMTHIQ suggest various potential pharmacological applications.

Neurological Applications

TMTHIQ has been studied for its potential effects on neurological conditions:

  • Neurodegenerative Disorders: The neuroprotective properties of TMTHIQ make it a candidate for investigation in conditions such as Parkinson's disease and Alzheimer's disease, where neuronal degeneration is a key pathological feature.

  • Neurochemical Influence: Due to its potential interaction with neurochemical pathways, TMTHIQ has been studied for its effects on neurotransmitter systems, particularly dopaminergic pathways, with potential implications for disorders such as Parkinson's disease and schizophrenia.

Research Findings

Recent research has provided insights into the properties and potential applications of TMTHIQ and related tetrahydroisoquinoline compounds.

Studies on Tetrahydroisoquinoline Derivatives

Several studies have explored the chemical and biological properties of tetrahydroisoquinoline derivatives:

  • Synthesis and Structure-Activity Relationship (SAR): A comprehensive review by Medicinal Chemistry Perspectives highlighted the diverse biological activities of tetrahydroisoquinoline analogs and their SAR studies, providing insights into how structural modifications influence biological activity .

  • Neurodegenerative Disorders: Studies have demonstrated the efficacy of tetrahydroisoquinoline derivatives in models of neurodegeneration, where the compounds exhibited protective effects against neuronal cell death induced by oxidative stress.

  • Recent Advances in Total Synthesis: Advanced synthetic methodologies have been developed for tetrahydroisoquinoline alkaloids, expanding the toolkit for preparing these compounds with high efficiency and stereoselectivity .

Specific Findings Related to TMTHIQ

Research specifically focused on TMTHIQ has revealed several notable findings:

  • Cellular Effects: TMTHIQ has been observed to protect neurons from oxidative stress and neurotoxicity by scavenging free radicals and inhibiting caspase-3 activity, a key player in the apoptotic pathway.

  • Molecular Mechanisms: At the molecular level, TMTHIQ exerts its effects through several mechanisms, including binding to monoamine oxidase enzymes and inhibiting their activity, thereby preventing the breakdown of neurotransmitters.

  • Stability Studies: TMTHIQ has been found to be relatively stable under standard laboratory conditions, which is favorable for its potential pharmaceutical applications.

Research AreaKey FindingsReferences
SynthesisMultiple synthetic routes established, including Pictet-Spengler, Bischler-Napieralski reactions
NeuroprotectionProtective effects against oxidative stress and neuronal death
Enzyme InhibitionInhibition of monoamine oxidase, affecting neurotransmitter levels
Structural StudiesThree methyl groups at positions 1 and 3 influence chemical behavior
PharmacokineticsAbility to cross blood-brain barrier, relevance to CNS effects

Future Directions

Future research on TMTHIQ may focus on several promising areas:

  • Development of Novel Derivatives: Structural modifications of TMTHIQ could lead to compounds with enhanced biological activity or improved pharmacokinetic properties.

  • Therapeutic Applications: Further investigation of the potential applications of TMTHIQ in neurodegenerative disorders, particularly Parkinson's disease and Alzheimer's disease, is warranted based on its neuroprotective properties.

  • Mechanism Studies: More detailed studies on the molecular mechanisms underlying the biological activities of TMTHIQ could provide insights for targeted drug development.

  • Clinical Investigations: Translational research to evaluate the safety and efficacy of TMTHIQ or its derivatives in clinical settings represents an important next step in realizing its therapeutic potential.

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